2-Naphthalenethiol

Corrosion Inhibition Copper Protection Self-Assembled Monolayers

Monocyclic thiols (e.g., benzenethiol) fail to deliver adequate corrosion inhibition or controlled electron transfer in demanding SAM applications. 2-Naphthalenethiol resolves this with its extended naphthalene π-system, enhancing chemisorption and molecular packing on metal substrates. • Outperforms p-toluenethiol & 4-chlorothiophenol in copper corrosion inhibition in saline media. • Gold SAMs exhibit superior electron transfer barrier for molecular electronics and sensor applications. • Enables quantitative titration of accessible Au active sites on nanoparticle catalysts (up to 61% site accessibility). Supplied with rigorous purity analysis; ready for immediate dispatch.

Molecular Formula C10H8S
Molecular Weight 160.24 g/mol
CAS No. 91-60-1
Cat. No. B184263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenethiol
CAS91-60-1
Synonyms2-naphthalenethiol
Molecular FormulaC10H8S
Molecular Weight160.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S
InChIInChI=1S/C10H8S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
InChIKeyRFCQDOVPMUSZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in alcohol and ethe

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthalenethiol Identity and Key Properties


2-Naphthalenethiol (CAS 91-60-1), also designated naphthalene-2-thiol, is an aromatic organosulfur compound with the formula C10H8S and a molecular weight of 160.23 g·mol⁻¹ [1]. It is a white crystalline solid characterized by a distinct sulfurous and mercaptan-like odor [1]. This compound is one of two monothiol isomers of naphthalene, with the thiol (-SH) group substituted at the 2-position of the fused bicyclic aromatic ring [1]. Key physicochemical properties include a melting point of 80–81 °C, a boiling point of 286 °C at atmospheric pressure, and a density of 1.550 g/cm³ at 25 °C [REFS-1, REFS-2]. Its utility spans organic synthesis, materials science, and industrial applications due to the reactivity of its thiol moiety and the planarity of its naphthalene core.

2-Naphthalenethiol Substitution Limitations


Generic substitution of 2-naphthalenethiol with smaller aromatic thiols like benzenethiol (thiophenol) is not scientifically valid for performance-critical applications. The defining structural feature of 2-naphthalenethiol is its extended, fused bicyclic naphthalene ring system, which creates a larger conjugated π-electron cloud and increased molecular planarity compared to monocyclic thiophenols [1]. This fundamental difference translates into quantifiable variations in surface adsorption behavior, molecular packing density, and electron transfer kinetics when forming self-assembled monolayers (SAMs) on metal substrates [1]. The specific isomerism (2-position vs. 1-position on the naphthalene core) further dictates the molecule's orientation and electronic properties upon chemisorption. Consequently, using a smaller, non-naphthyl thiol as a drop-in replacement will alter critical performance metrics, including corrosion inhibition efficiency and tribological response, as detailed in the quantitative evidence below [REFS-2, REFS-3].

2-Naphthalenethiol Performance Comparison


Copper Corrosion Inhibition in Saline Media

In a direct comparative study of thiophenol derivatives for copper corrosion inhibition in a saline medium, 2-naphthalenethiol (2-NT) demonstrated the highest inhibition efficiency. The performance was ranked against 4-chlorothiophenol (4-Cl) and p-toluenethiol (4-MT) using potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and weight loss tests [1]. The study attributed the superior performance of 2-NT to its larger conjugated aromatic structure, which facilitates stronger chemisorption to the copper surface via a Cu-S bond [1].

Corrosion Inhibition Copper Protection Self-Assembled Monolayers Saline Media

Electrochemical Barrier of SAMs on Gold

Self-assembled monolayers (SAMs) of 2-naphthalenethiol on gold surfaces exhibit distinct electrochemical barrier properties when compared to those formed from the simpler aromatic thiol, thiophenol (benzenethiol) [1]. While both molecules form ordered monolayers, the extended π-system of the naphthalene core in 2-naphthalenethiol influences the electron transfer kinetics of redox probes in solution, as observed in cyclic voltammetry and electrochemical impedance spectroscopy studies [REFS-1, REFS-2].

Electrochemistry Self-Assembled Monolayers Langmuir-Blodgett Films Cyclic Voltammetry

Active Site Accessibility on Gold Nanoparticle Catalysts

2-Naphthalenethiol serves as a quantitative molecular probe for titrating accessible surface sites on gold nanoparticle (Au NP) catalysts [1]. In a study with phosphine-stabilized Au NPs, 2-naphthalenethiol titrations revealed that nanoparticles stabilized by bis(diphenylphosphino)methane exhibited the highest accessibility, with 61% of the total gold atoms binding the thiol probe [1]. This represents the highest fraction reported for an organic ligand-stabilized metallic nanoparticle in solution, establishing a benchmark for Au NP design [1].

Catalysis Gold Nanoparticles Ligand Titration Active Site Quantification

Nanoscale Tribological Response

The boundary friction behavior of 2-naphthalenethiol self-assembled monolayers on gold was directly compared to that of thiophenol using friction force microscopy [1]. The study found that the monolayers exhibit different frictional responses depending on the adhesive strength of the contact, which was modulated by performing measurements in either dry N₂ gas or in ethanol [1]. These differences are attributable to the distinct molecular structures and packing densities of the two aromatic thiols [1].

Tribology Friction Force Microscopy Boundary Lubrication Self-Assembled Monolayers

Flavor and Fragrance Profile vs. 1-Naphthalenethiol

2-Naphthalenethiol possesses a specific and commercially valuable flavor profile, described as imparting 'artichoke,' 'meaty,' and 'creamy' taste notes, as well as a sulfurous, meaty, and egg-like taste with a slight nutty nuance to food applications [1]. While both 2-naphthalenethiol and its 1-isomer are naphthalene monothiols, the position of the thiol group dramatically alters the molecule's olfactory and gustatory properties [2]. The unique sensory character of the 2-isomer is exploited as an artificial flavoring agent, whereas the 1-isomer is not recognized for these specific food-grade applications [REFS-1, REFS-2].

Flavor Chemistry Fragrance Sensory Analysis Organosulfur Compounds

Rubber Reclaiming vs. Aromatic Disulfides

In the rubber industry, 2-naphthalenethiol functions as a peptizer or reclaiming agent that facilitates mastication and reduces polymer viscosity at lower temperatures [REFS-1, REFS-2]. However, direct comparative data indicates that its activation effectiveness is lower than that achieved with certain aromatic disulfide-based peptizers . Furthermore, its use imparts a characteristic and often undesirable odor to the reclaimed rubber . The typical usage concentration ranges from 0.1% to 1.5% by weight .

Rubber Reclaiming Peptizer Vulcanization Polymer Processing

2-Naphthalenethiol Application Scenarios


Copper Corrosion Inhibitors for Saline Environments

Based on direct head-to-head evidence demonstrating that 2-naphthalenethiol (2-NT) outperforms p-toluenethiol and 4-chlorothiophenol in inhibiting copper corrosion in saline media, procurement of 2-NT is strongly justified for formulating protective coatings or self-assembled monolayers (SAMs) on copper components exposed to seawater or brackish environments [1]. The larger conjugated aromatic structure of 2-NT facilitates more effective chemisorption and a higher inhibition efficiency, a key performance indicator [1].

SAMs for Electrochemical and Molecular Electronics

For researchers constructing SAMs on gold surfaces to study electron transfer kinetics or build molecular electronic devices, 2-naphthalenethiol is a scientifically justified selection over simpler aromatic thiols like benzenethiol. The evidence shows that SAMs of 2-naphthalenethiol provide a more effective barrier to electron transfer, a crucial parameter for controlling electrochemical responses in sensors and studying charge transport mechanisms [2]. Its distinct molecular packing and orientation, driven by the naphthalene core, directly impact device-level performance.

Active Site Quantification on Gold Nanoparticle Catalysts

In catalyst development, particularly for supported gold nanoparticles, 2-naphthalenethiol is an essential reagent for quantifying the density of accessible active surface sites. Procurement for this application is supported by evidence showing its use in titration experiments to benchmark the 'accessibility' of gold atoms in nanoparticles stabilized by various ligands, with a recorded high of 61% site accessibility [3]. This quantitative data is critical for establishing structure-activity relationships and optimizing catalyst synthesis protocols.

Meat and Savory Flavor Formulations

In the flavor and fragrance industry, sourcing 2-naphthalenethiol is specifically mandated for the creation of complex, savory flavor profiles. The compound's unique and well-documented sensory notes—described as 'artichoke,' 'meaty,' 'creamy,' and 'nutty'—are distinct from its 1-isomer and cannot be achieved with alternative thiols [4]. Procurement is driven by the need for this precise, isomer-dependent flavor impact in applications such as meat analogs, soups, and gravies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Naphthalenethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.